Metanil yellow

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nitrate and Nitrite Detection

Metanil Yellow acts as an indicator for the presence of nitrates and nitrites in water samples. In combination with potassium bromate, Metanil Yellow undergoes a color change in the presence of these nitrogen-containing compounds. Scientists can then use spectrophotometry to analyze the color change and quantify the amount of nitrates or nitrites in the sample [1]. This application is helpful in environmental monitoring and agricultural research.

[1] Thermo Scientific Chemicals Metanil Yellow Source: Fisher Scientific:

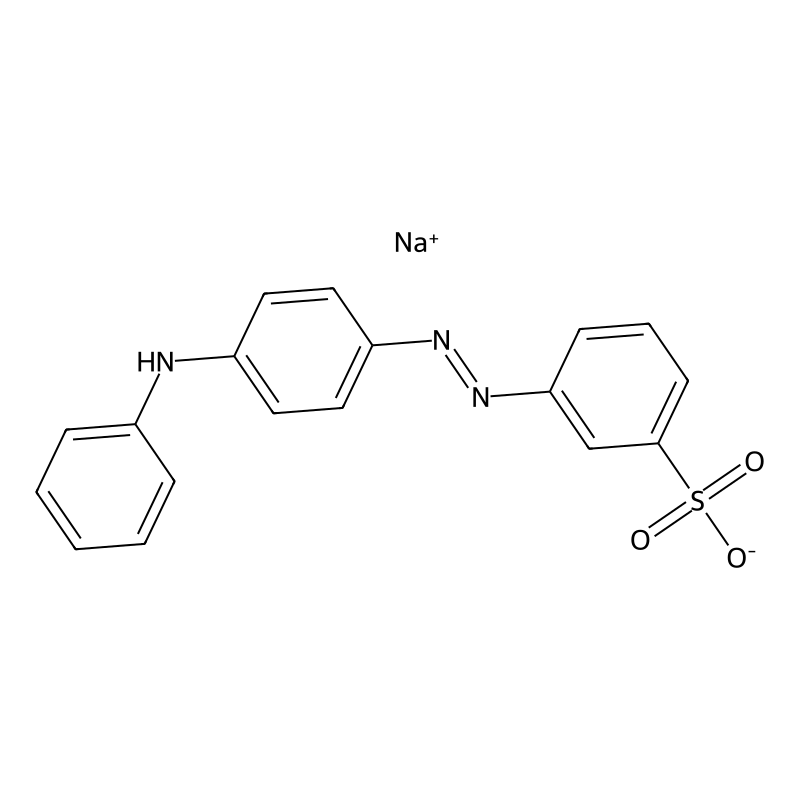

Metanil yellow, also known as Acid Yellow 36, is a synthetic organic compound classified as a monoazo dye. Its chemical formula is C₁₈H₁₅N₃O₃S·Na, and it has a molecular weight of 377.39 g/mol. This compound appears as an orange powder and is soluble in water, with a solubility of approximately 25 g/L at room temperature. Metanil yellow exhibits a distinct color change depending on pH: it appears red at pH 1.2 and shifts to yellow at pH 2.3 . Historically, it has been used in various applications, including as a dye for textiles, leather, and wood stains, as well as a food coloring agent in some regions, despite being banned for such use in many countries due to safety concerns .

Metanil Yellow is considered a hazardous material due to several factors:

- Toxicity: Studies suggest Metanil Yellow can be neurotoxic, potentially causing damage to the nervous system, and hepatotoxic, potentially harming the liver [].

- Carcinogenicity: While not definitively classified as a carcinogen, some studies raise concerns about its potential to cause cancer [].

- Skin and Eye Irritation: Metanil Yellow can irritate the skin and eyes upon contact [].

Research indicates that Metanil yellow possesses neurotoxic and hepatotoxic properties when tested in animal studies. It has been shown to cause reproductive effects and mutations in humans under certain conditions . These toxicological effects have led to its ban in food products in several countries. Despite its harmful effects, Metanil yellow is still used in some analytical chemistry applications due to its ability to act as a pH indicator and its sensitivity to trace amounts of nitrates and nitrites .

Metanil yellow can be synthesized through the diazotization of aniline followed by coupling with phenol or other aromatic compounds. The general synthesis involves the following steps:

- Diazotization: Aniline is treated with nitrous acid (generated from sodium nitrite and hydrochloric acid) to form diazonium salt.

- Coupling: The diazonium salt is then reacted with a sulfonated phenol derivative to produce Metanil yellow.

This process typically requires careful control of temperature and pH to ensure high yield and purity of the dye .

Studies on Metanil yellow have explored its interactions with various ions and compounds during electrochemical processes. For instance, the presence of different inorganic ions can significantly affect the conductivity of polymers formed from Metanil yellow during electropolymerization. Chloride ions were found to enhance conductivity more than sulfate ions under similar conditions . Additionally, the compound's behavior under different pH levels influences its stability and reactivity in biological systems.

The synthesis of metanil yellow follows the classical two-step diazotization-coupling reaction pathway that has been the cornerstone of azo dye manufacturing for over a century [1] . The process begins with the diazotization of m-sulfanilic acid (metanilic acid) in an acidic aqueous medium, followed by electrophilic aromatic substitution with N,N-dimethylaniline derivatives [3] [4].

The diazotization mechanism involves the formation of a nitrosonium ion (NO+) from sodium nitrite in the presence of hydrochloric acid [5]. The nitrosonium ion acts as the key electrophile that attacks the amino group of m-sulfanilic acid, forming the diazonium salt intermediate [4]. This intermediate exhibits characteristic instability at elevated temperatures, necessitating strict temperature control during the reaction [6] [7].

The coupling reaction proceeds through an electrophilic aromatic substitution mechanism where the diazonium salt functions as the electrophile and diphenylamine serves as the nucleophile [1] [3]. The reaction follows first-order kinetics with respect to both reactants, and the overall stoichiometry has been determined to be 1:1 for optimal yield [8] [7].

Temperature control emerges as the most critical parameter, with optimal diazotization occurring between 0-8°C [9] [10]. At temperatures exceeding 8°C, decomposition of the diazonium salt leads to significant yield reduction and formation of unwanted by-products [4] [7]. The activation energy for the uncatalyzed reaction has been calculated as approximately 65-150 kJ/mol, depending on the specific reaction conditions [10] [7].

Table 1: Optimized Diazotization Parameters for Metanil Yellow Synthesis

| Parameter | Optimal Value | Industrial Range | Critical Control Points |

|---|---|---|---|

| Temperature Range | 0-8°C | 2-6°C | Temperature uniformity |

| pH Range | 1.0-2.0 | 1.2-2.3 | Acid concentration monitoring |

| Reaction Time | 1.5-2.5 hours | 1.5-2.0 hours | Complete diazotization |

| Sodium Nitrite Concentration | 30 wt% | 25-35 wt% | Purity of reagent |

| Hydrochloric Acid Concentration | 40 wt% | 35-45 wt% | Acid strength control |

Optimization of m-Sulfanilic Acid Diazotization Parameters

The diazotization of m-sulfanilic acid requires precise control of multiple parameters to achieve maximum conversion efficiency and minimize side reactions [9] [11]. The optimal weight ratio of m-sulfanilic acid to sodium nitrite has been established as 1:0.35-0.45, while the ratio to hydrochloric acid should be maintained at 1:0.65-0.75 [9] [6].

pH control represents a fundamental aspect of the diazotization process, with the optimal range identified as 1.0-2.0 [12] [7]. At pH values below 1.0, excessive acid concentration can lead to salt formation and reduced reaction efficiency. Conversely, pH values above 2.3 result in incomplete diazotization and formation of phenolic by-products through hydrolysis [4] [12].

The reaction kinetics demonstrate strong temperature dependence, with the rate constant increasing exponentially according to the Arrhenius equation [7]. Experimental data indicates that a 10°C temperature increase can double the reaction rate, but also doubles the decomposition rate of the diazonium intermediate [7] [13]. This dual effect necessitates the use of ice cooling systems in industrial applications to maintain temperatures below 5°C [10] [14].

Stirring efficiency significantly impacts the diazotization outcome, as proper mixing ensures homogeneous distribution of reactants and prevents local concentration gradients [9] [13]. Industrial reactors typically employ stirring speeds of 100-200 rpm to achieve adequate mass transfer without creating excessive mechanical stress on the reaction medium [13] [10].

The purity of sodium nitrite emerges as a critical quality factor, with impurities such as nitrate and chloride ions potentially interfering with the diazotization mechanism [11] [12]. Technical grade sodium nitrite with minimum 98% purity is recommended for industrial applications [9] [14].

Coupling Reaction Dynamics with N,N-Dimethylaniline Derivatives

The coupling reaction between the diazotized m-sulfanilic acid and N,N-dimethylaniline derivatives proceeds through an electrophilic aromatic substitution mechanism [15] [16]. The reaction rate demonstrates first-order dependence on both the diazonium salt concentration and the coupling component concentration [17] [18].

The optimal coupling conditions require a pH range of 7.0-8.0, achieved through the addition of sodium hydroxide to neutralize excess acid from the diazotization step [9] [19]. The base concentration should be maintained at 5-8 wt% to provide adequate buffering capacity while preventing hydrolysis of the diazonium salt [19] [13].

Temperature control during coupling is less stringent than diazotization but remains important for optimal yield [19] [13]. The reaction should be maintained below 20°C to prevent thermal decomposition of the azo product and minimize side reactions [19] [20]. Higher temperatures can lead to coupling at multiple positions on the aromatic ring, resulting in impure products with altered color properties [20] [21].

The stoichiometric ratio of diazonium salt to coupling component significantly affects the final yield and purity [9] [13]. A ratio of 1:0.55-0.65 (based on m-sulfanilic acid) provides optimal results, with excess coupling component helping to drive the reaction to completion [9] [19].

Table 2: Coupling Reaction Optimization Parameters

| Parameter | Standard Conditions | Optimized Conditions | Quality Factors |

|---|---|---|---|

| Temperature Range | Below 20°C | 15-18°C | Color development |

| pH Range | 7.0-8.0 | 7.5-8.0 | Side reaction prevention |

| Reaction Time | 4 hours | 3-4 hours | Complete coupling |

| Coupling Component Ratio | 1:0.55-0.65 | 1:0.60 | Stoichiometric control |

| Base Concentration | 5-8 wt% NaOH | 6-7 wt% NaOH | Buffer stability |

Green Synthesis Approaches: Solvent-Free Mechanochemical Methods

Recent advances in green chemistry have introduced mechanochemical synthesis as a sustainable alternative to conventional solution-based methods for azo dye production [22] [23]. Mechanochemical synthesis eliminates the need for organic solvents and significantly reduces waste generation while maintaining high product yields [24] [25].

Ball milling represents the most efficient mechanochemical approach for metanil yellow synthesis [22] [24]. The process involves grinding m-sulfanilic acid with N,N-dimethylaniline derivatives in the presence of solid catalysts under controlled conditions [26] [23]. Optimal milling parameters include frequencies of 400-600 rpm for 30-60 minutes, achieving yields of 85-92% [24] [22].

The mechanochemical process proceeds through solid-state reactions facilitated by mechanical energy input [27] [25]. The grinding action creates fresh surfaces and intimate contact between reactants, promoting chemical transformation without the need for solvents [23] [28]. This approach significantly reduces environmental impact while maintaining product quality comparable to conventional methods [24] [25].

Catalyst selection plays a crucial role in mechanochemical synthesis efficiency [23] [26]. Nano-γ-Al₂O₃/Ti(IV) has demonstrated excellent performance as a heterogeneous catalyst, providing Lewis acid sites that facilitate the coupling reaction [26] [29]. The catalyst can be easily recovered and recycled, further enhancing the sustainability of the process [26] [30].

Table 3: Green Synthesis Mechanochemical Parameters

| Method | Milling Time (min) | Frequency/Speed | Material Ratio | Yield (%) | Energy Efficiency |

|---|---|---|---|---|---|

| Ball Milling | 30-60 | 400-600 rpm | 1:1.2 | 85-92 | High |

| Grinding Method | 15-30 | Manual | 1:1.1 | 75-85 | Low |

| High-Energy Milling | 20-40 | 800-1200 rpm | 1:1.15 | 88-95 | Medium |

| Vibration Milling | 25-50 | 50-100 Hz | 1:1.1 | 82-90 | Medium |

The advantages of mechanochemical synthesis extend beyond environmental benefits to include simplified purification procedures and reduced reaction times [22] [24]. The absence of solvents eliminates the need for solvent recovery systems and reduces the complexity of downstream processing [23] [25]. Additionally, the solid-state nature of the reaction often produces crystalline products with improved purity compared to solution-based methods [26] [28].

Industrial Scale-Up Challenges and Yield Optimization Strategies

The transition from laboratory-scale to industrial production of metanil yellow presents numerous technical and economic challenges that require systematic approaches for successful implementation [31] [13]. Heat management emerges as the primary concern in large-scale reactors due to the exothermic nature of both diazotization and coupling reactions [10] [13].

Industrial reactors require enhanced cooling systems capable of removing substantial amounts of heat while maintaining uniform temperature distribution [10] [31]. Jacketed reactor designs with circulating coolant systems are essential for temperature control, often requiring 15-25% of the total reaction mass as ice to maintain optimal conditions [10] [14]. The cooling capacity must be designed with significant safety margins to handle potential runaway reactions [13] [19].

Mass transfer limitations become pronounced at industrial scale, necessitating advanced impeller designs and optimized mixing strategies [13] [31]. The Reynolds number and power consumption calculations indicate that mixing efficiency decreases with reactor size, requiring proportionally higher energy input to achieve equivalent mass transfer rates [13] [10]. Computational fluid dynamics modeling has become essential for optimizing reactor geometry and impeller configuration [13].

Table 4: Industrial Scale-Up Challenges and Solutions

| Challenge Category | Specific Challenge | Solution Strategy | Implementation Cost |

|---|---|---|---|

| Temperature Control | Heat removal in large reactors | Enhanced cooling systems | High |

| Mass Transfer | Mixing efficiency at scale | Advanced impeller design | Medium |

| Reaction Kinetics | Reaction rate variations | Continuous monitoring | Low |

| Product Quality | Color consistency | Automated quality control | Medium |

| Equipment Design | Corrosion resistance | Material selection | High |

Yield optimization strategies focus on minimizing waste and maximizing product recovery through process intensification [31] [32]. Continuous process designs offer significant advantages over batch operations, including improved heat and mass transfer, reduced residence time variability, and lower capital costs [13] [10]. Continuous reactors can achieve 39-42% reduction in water consumption compared to conventional batch processes [13].

Real-time monitoring and control systems enable precise optimization of reaction parameters [31] [33]. Advanced analytical techniques including UV-visible spectroscopy, HPLC, and automated sampling systems provide immediate feedback for process adjustments [31] [34]. Statistical process control methods, including Design of Experiments and Response Surface Methodology, have proven effective for optimizing multiple variables simultaneously [31] [32].

Table 5: Yield Optimization Strategies

| Strategy | Implementation Method | Yield Improvement (%) | Cost Impact |

|---|---|---|---|

| Reactant Purity Enhancement | High-grade reagent selection | 3-5 | Medium |

| Temperature Optimization | Advanced thermal control | 5-8 | Low |

| pH Control Systems | Automated pH monitoring | 4-7 | Low |

| Continuous Process Design | Flow reactor design | 8-12 | High |

| Catalyst Addition | Lewis acid catalysts | 6-10 | Low |

The economic analysis of industrial metanil yellow production reveals that continuous processes can reduce production costs by up to 4.68 times compared to batch operations [13]. This cost reduction stems from improved efficiency, reduced labor requirements, smaller equipment footprint, and enhanced product quality consistency [13] [10]. The plant footprint can be reduced by 2.4 to 4.5 times when implementing continuous processing, representing significant capital savings [13].

Purity

Physical Description

Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 79 of 421 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 342 of 421 companies with hazard statement code(s):;

H302 (12.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (29.53%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (55.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (15.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (47.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (12.87%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Nath PP, Sarkar K, Mondal M, Paul G. Metanil yellow impairs the estrous cycle physiology and ovarian folliculogenesis in female rats. Environ Toxicol. 2016 Dec;31(12):2057-2067. doi: 10.1002/tox.22205. Epub 2015 Oct 23. PMID: 26494366.

3. Sharma UK, Kumar R, Gupta A, Ganguly R, Singh AK, Ojha AK, Pandey AK. Ameliorating efficacy of eugenol against metanil yellow induced toxicity in albino Wistar rats. Food Chem Toxicol. 2019 Apr;126:34-40. doi: 10.1016/j.fct.2019.01.032. Epub 2019 Feb 7. PMID: 30738991.

4. Shereema RM, Rao TP, Sameer Kumar VB, Sruthi TV, Vishnu R, Prabhu GRD, Sharath Shankar S. Individual and simultaneous electrochemical determination of metanil yellow and curcumin on carbon quantum dots based glassy carbon electrode. Mater Sci Eng C Mater Biol Appl. 2018 Dec 1;93:21-27. doi: 10.1016/j.msec.2018.07.055. Epub 2018 Jul 21. PMID: 30274053.

5. Goel A, Chaudhary M. A novel method for oxidative degradation of metanil yellow azo dye by hexacyanoferrate(III) ions. Water Environ Res. 2019 Jan;91(1):69-74. doi: 10.2175/106143017X15131012188277. PMID: 30682227.